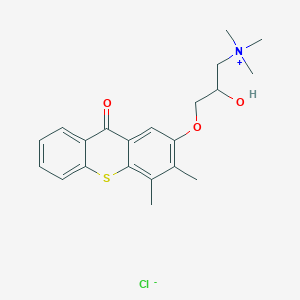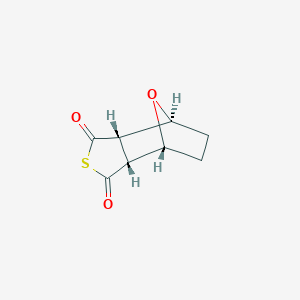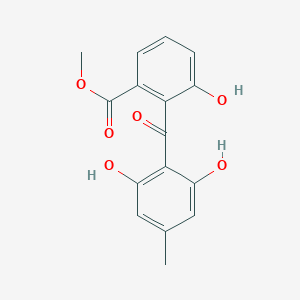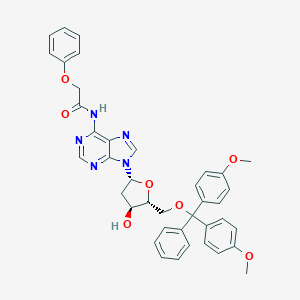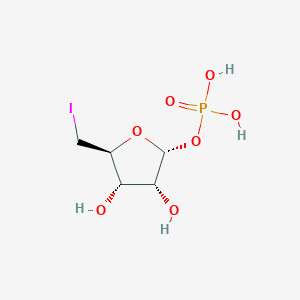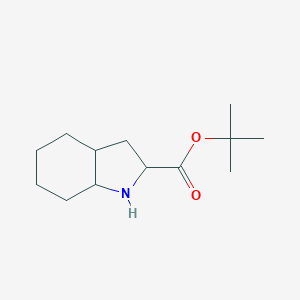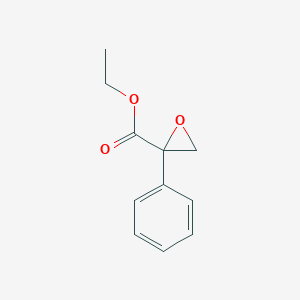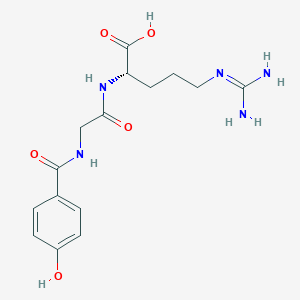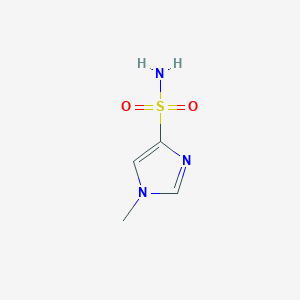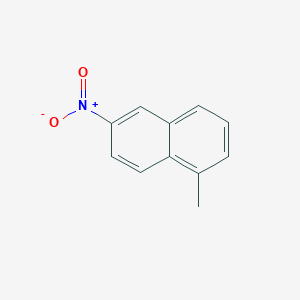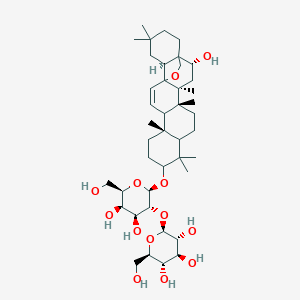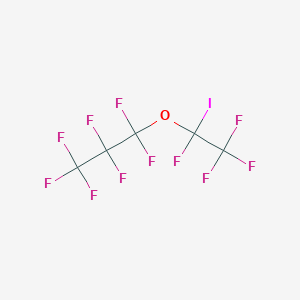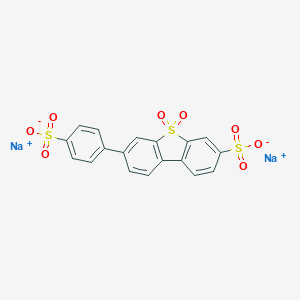
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt (SPDBT) is a water-soluble fluorescent dye that has been widely used in scientific research applications. This compound has a unique chemical structure that makes it an ideal tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves the interaction of the dye with various biological molecules. 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a high affinity for proteins and can bind to specific amino acid residues. This binding can lead to changes in the protein conformation and activity. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt can interact with cellular membranes and alter their properties, leading to changes in cellular signaling.
Effets Biochimiques Et Physiologiques
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a high water solubility, which makes it easy to use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is its high sensitivity and specificity. It can detect low concentrations of analytes and has a high signal-to-noise ratio. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is stable and can be used in a wide range of biological systems. However, one limitation of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is its limited photostability, which can affect the accuracy of measurements over time.
Orientations Futures
For the use of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt include the development of new biosensors, imaging techniques, and drug delivery systems.
Méthodes De Synthèse
The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves the reaction of 7-hydroxy-3-dibenzothiophenesulfonic acid with p-sulfophenyl diazonium salt in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium chlorite to obtain 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt. The yield of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt synthesis is typically high, with a purity of over 95%.
Applications De Recherche Scientifique
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling. 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is also used as a pH indicator and has been used to study the pH changes in various biological systems. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
109727-22-2 |
|---|---|
Nom du produit |
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt |
Formule moléculaire |
C18H10Na2O8S3 |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate |
InChI |
InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
OSJIIFUVNKDSEQ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
109727-22-2 |
Synonymes |
4,4'-disulfo-p-terphenyl sulfone 4,4'-disulfo-p-terphenyl sulfone disodium salt IEM 967 IEM-967 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
